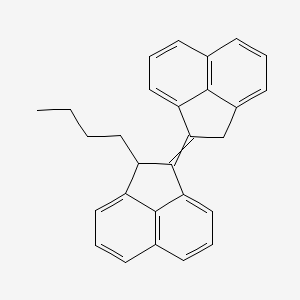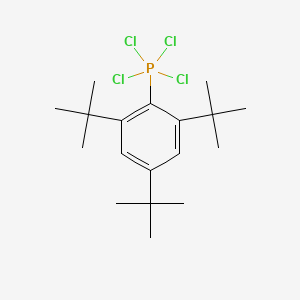
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane is a chemical compound characterized by the presence of a phosphorus atom bonded to a 2,4,6-tri-tert-butylphenyl group and four chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,4,6-tri-tert-butylphenol+PCl3→Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda 5 -phosphane
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
Wirkmechanismus
The mechanism of action of Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group plays a crucial role in determining the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric properties but different reactivity.
2,6-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, used as an antioxidant.
Tetrachlorophosphane: A simpler phosphorus compound with four chlorine atoms but lacking the bulky phenyl group.
Uniqueness
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane is unique due to the combination of its bulky 2,4,6-tri-tert-butylphenyl group and the presence of four chlorine atoms. This unique structure imparts distinct reactivity and selectivity, making it valuable for specific applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
89864-79-9 |
|---|---|
Molekularformel |
C18H29Cl4P |
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
tetrachloro-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H29Cl4P/c1-16(2,3)12-10-13(17(4,5)6)15(23(19,20,21)22)14(11-12)18(7,8)9/h10-11H,1-9H3 |
InChI-Schlüssel |
IHTRGXRRGDOCNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(Cl)(Cl)(Cl)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


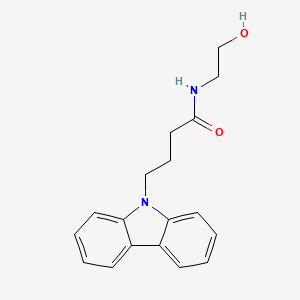
![Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate](/img/structure/B14381871.png)


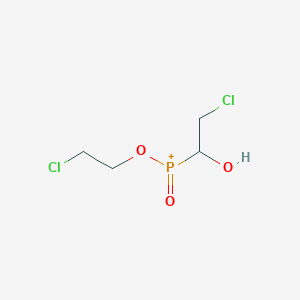

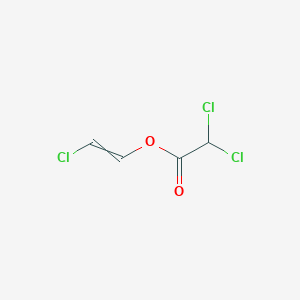

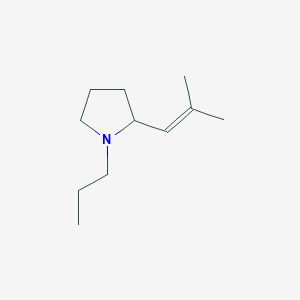
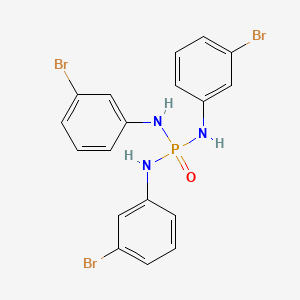
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
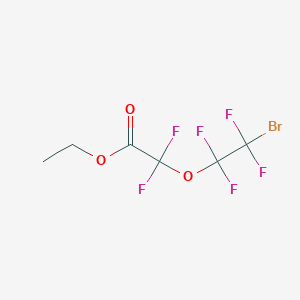
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
